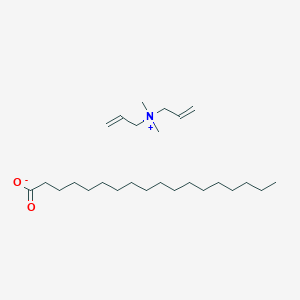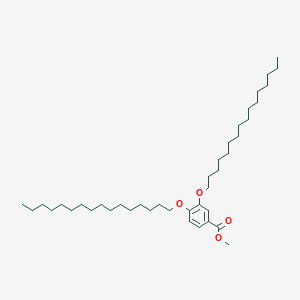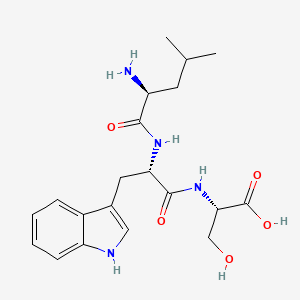![molecular formula C32H23P B14243577 Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl- CAS No. 405919-42-8](/img/structure/B14243577.png)
Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl- is an organophosphorus compound characterized by the presence of a phosphine group attached to a phenanthrene and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl- typically involves the reaction of 2-bromochlorobenzene with 9-bromophenanthrene and diphenylchlorophosphine. The reaction is carried out under controlled conditions, often involving the use of a palladium catalyst to facilitate the coupling reaction . The reaction conditions include:
Temperature: Typically around 80-100°C
Solvent: Commonly used solvents include toluene or xylene
Catalyst: Palladium-based catalysts such as Pd(PPh3)4
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to a phosphine hydride.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphine hydrides
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl- involves its interaction with molecular targets such as metal ions and enzymes. The compound acts as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. The phenanthrene moiety provides additional stability and electronic properties to the complexes, enhancing their reactivity and selectivity.
Comparison with Similar Compounds
Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl- can be compared with other similar compounds such as:
Diphenylphosphine: Lacks the phenanthrene moiety, resulting in different electronic properties and reactivity.
Triphenylphosphine: Contains three phenyl groups, offering different steric and electronic effects.
Dicyclohexylphosphine: Features cyclohexyl groups, providing different steric hindrance and solubility properties.
The uniqueness of Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl- lies in its combination of phenanthrene and phenyl groups, which impart distinct electronic and steric characteristics, making it a valuable compound in various applications.
Properties
CAS No. |
405919-42-8 |
|---|---|
Molecular Formula |
C32H23P |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2-phenanthren-9-ylphenyl)-diphenylphosphane |
InChI |
InChI=1S/C32H23P/c1-3-14-25(15-4-1)33(26-16-5-2-6-17-26)32-22-12-11-21-30(32)31-23-24-13-7-8-18-27(24)28-19-9-10-20-29(28)31/h1-23H |
InChI Key |
RYSSNRHEVRMTJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C4=CC5=CC=CC=C5C6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


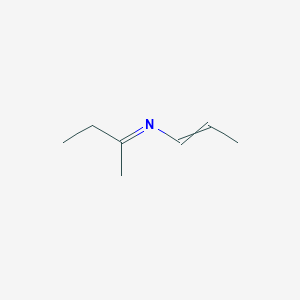
![5-[(4-Chlorophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine](/img/structure/B14243502.png)
![4-[(9-ethyl-9H-carbazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B14243507.png)
![4-[3-Oxo-3-(pyridin-2-yl)prop-1-en-1-yl]benzonitrile](/img/structure/B14243518.png)

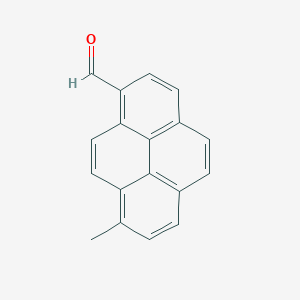


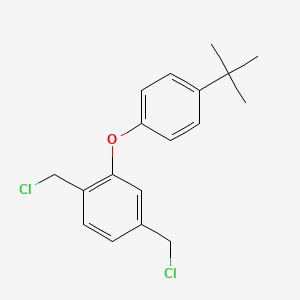
![N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]propanamide](/img/structure/B14243560.png)

